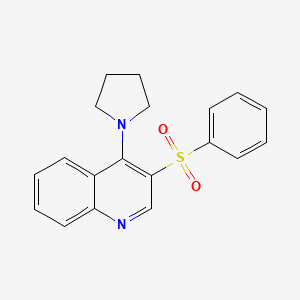

3-(Benzenesulfonyl)-4-pyrrolidin-1-ylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

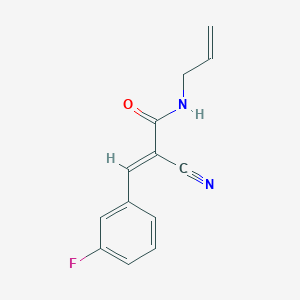

The compound “3-(Benzenesulfonyl)-4-pyrrolidin-1-ylquinoline” likely contains a benzenesulfonyl group and a pyrrolidin-1-yl group attached to a quinoline core . Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, benzenesulfonyl derivatives have been synthesized via various methods . For instance, benzenesulfonyl chloride is prepared by the reaction of benzene and chlorosulfonic acid .Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a quinoline core with a benzenesulfonyl group and a pyrrolidin-1-yl group attached. The exact structure would depend on the positions of these groups on the quinoline core .Chemical Reactions Analysis

Benzenesulfonyl compounds exhibit typical reactions of aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C .Aplicaciones Científicas De Investigación

Antiparasitic Drug Design

A study by Pagliero et al. (2010) synthesized a series of 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ) derivatives, including compounds related to 3-(Benzenesulfonyl)-4-pyrrolidin-1-ylquinoline. These compounds demonstrated moderate to promising antiprotozoal activities, particularly against Trypanosoma cruzi and Plasmodium falciparum, making them potential lead scaffolds for antiparasitic drug development (Pagliero et al., 2010).

Chemical Synthesis and Functionalization

Kang et al. (2015) explored the redox-annulations of cyclic amines, including pyrrolidine, with α,β-unsaturated carbonyl compounds. This study provides insight into the chemical functionalization processes that could be applicable to the synthesis of this compound derivatives (Kang et al., 2015).

Dehydrogenation Studies

Research by Mahboobi et al. (1994) investigated the dehydrogenation of pyrrolidin-2-yl-groups in isoquinoline derivatives. This study is relevant for understanding the stability and reactivity of the pyrrolidinyl group in compounds like this compound (Mahboobi et al., 1994).

Anticancer Research

Redda et al. (2010) synthesized and evaluated 1,2,3,4-tetrahydroisoquinoline derivatives, which share structural similarities with this compound, for their anticancer properties. These compounds displayed potent cytotoxicity against various breast cancer cell lines, highlighting their potential as anticancer agents (Redda et al., 2010).

Nonlinear Optical Properties

Ruanwas et al. (2010) studied the synthesis and characterization of quinolinium benzenesulfonate derivatives for their nonlinear optical properties. This research is pertinent for understanding the optical applications of similar compounds, including this compound (Ruanwas et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of 3-(Benzenesulfonyl)-4-pyrrolidin-1-ylquinoline is currently unknown. It is known that the compound belongs to the class of organic compounds known as benzenesulfonate esters . These are arenesulfonate esters that result from the formal condensation of the hydroxy group of an alcohol, enol, phenol or heteroarenol with benzenesulfonic acid .

Mode of Action

It is known that benzenesulfonate esters, to which this compound belongs, can interact with various biological targets depending on their specific structure .

Biochemical Pathways

It is known that g protein-coupled receptor 84 (gpr84) is reportedly activated by medium-chain fatty acids and is involved in the pathology of liver fibrosis . Inflammatory stimulants, such as lipopolysaccharide and tumor necrosis factor-α, upregulate Gpr84 expression .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can greatly impact its bioavailability and efficacy .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-4-pyrrolidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c22-24(23,15-8-2-1-3-9-15)18-14-20-17-11-5-4-10-16(17)19(18)21-12-6-7-13-21/h1-5,8-11,14H,6-7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZHBRCMAPJLHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2802928.png)

![2-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2802929.png)

![5-[(Methylamino)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B2802932.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2802937.png)

![8-(4-fluorophenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2802938.png)

![N-(2,2-dimethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2802939.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2802940.png)

![N-[1-(2,6-Dimethylpyrimidin-4-YL)piperidin-4-YL]-2-fluoropyridine-4-carboxamide](/img/structure/B2802945.png)